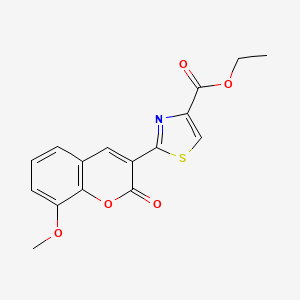

4-(4-Hydroxyphenylazo)benzoic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Hydroxyphenylazo)benzoic acid ethyl ester is an ester of para-hydroxy benzoic acid . It is used as a preservative, colorless dye, and color developing agent in cosmetics and personal care products . The molecular formula of this compound is C15H14N2O3 .

Synthesis Analysis

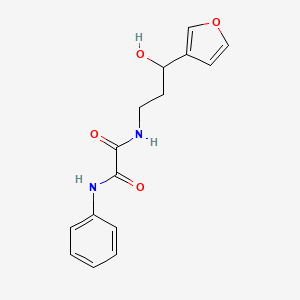

4-(4-Hydroxyphenylazo)benzoic acid may be used to synthesize 4-(4-propyloxyphenylazo)benzoic acid via Williamson synthesis by reacting with 1-bromopropane . Treatment with sodium dithionite (sodium hydrosulfite) reduces azo functionality, cleaving the N-N bond to yield two primary amines .Molecular Structure Analysis

The molecular structure of 4-(4-Hydroxyphenylazo)benzoic acid ethyl ester can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of 4-(4-Hydroxyphenylazo)benzoic acid ethyl ester involve the reduction of azo functionality by sodium dithionite (sodium hydrosulfite), which cleaves the N-N bond to yield two primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Hydroxyphenylazo)benzoic acid ethyl ester include a melting point of 162-163 °C, a predicted boiling point of 454.4±30.0 °C, and a predicted density of 1.19±0.1 g/cm3 . The pKa is predicted to be 8.81±0.15 .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems :

- Benzoic acid derivatives, including 4-(4-Hydroxyphenylazo)benzoic acid, have shown potential in drug delivery systems due to their biological properties, such as antifungal and antimicrobial characteristics. For example, a study demonstrated the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, highlighting the suitability of alpha cyclodextrin as a carrier system for these molecules (Dikmen, 2021).

Food Packaging :

- Research has explored the incorporation of benzoic acid derivatives into low-density polyethylene (LDPE) films for food packaging. These studies investigate the migration of these compounds into food and their impact on the functional characteristics of packaging materials (Dobiáš et al., 2000).

Optical and Spectroscopic Studies :

- The spectral characteristics and solvent effects of compounds like 4-(Phenylazo)benzoic acid and 2-(4-Hydroxyphenylazo)benzoic acid have been studied, particularly in the context of cyclodextrin inclusion complexes. These studies provide insight into the optical properties of these compounds (Roselet & Kumari, 2015).

Material Science and Polymer Chemistry :

- In the field of polymer chemistry, benzoic acid derivatives have been used in the synthesis of various ester derivatives. These synthesized compounds find applications in material science due to their specific chemical properties, such as in the preparation of molecularly imprinted microspheres for solid-phase extraction in food products (He et al., 2011).

Analytical Chemistry :

- Benzoic acid derivatives are also significant in analytical chemistry, particularly in methods developed for the determination of preservatives in various food and beverage products. Techniques like stir-bar sorptive extraction and thermal desorption GC–MS analysis have been employed to determine the presence of these compounds in different matrices (Ochiai et al., 2002).

Safety and Hazards

The safety and hazards associated with 4-(4-Hydroxyphenylazo)benzoic acid ethyl ester include harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands, forearms, and face thoroughly after handling, and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-20-15(19)11-3-5-12(6-4-11)16-17-13-7-9-14(18)10-8-13/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAJNFFVGJSFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenylazo)benzoic acid ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2811291.png)

![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-enamide](/img/structure/B2811301.png)

![(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B2811305.png)

![N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2811306.png)